

Spectroscopic Analysis of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol: A Technical Guide

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Compound of Interest

Compound Name: 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol, a key intermediate in the synthesis of the antidepressant drug Venlafaxine.^{[1][2][3]} This document presents a summary of its Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining this spectroscopic data are also provided. The aim of this guide is to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and quality control of this important pharmaceutical intermediate.

Chemical Structure and Properties

- IUPAC Name: 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
- Synonyms: 1-[Cyano-(4-methoxyphenyl)methyl]cyclohexanol, α-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile^{[4][5]}
- CAS Number: 93413-76-4^{[4][6]}

- Molecular Formula: C₁₅H₁₉NO₂ [4][6]
- Molecular Weight: 245.32 g/mol [5][7]
- Melting Point: 122-124 °C [1][4]

Caption: Chemical structure of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol.

Spectroscopic Data

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol would be expected to show characteristic absorption bands for its principal functional groups. While a specific experimental spectrum is not readily available in the cited literature, a representative table of expected vibrational frequencies is provided below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (hydroxyl group)
~3050	Medium	C-H stretch (aromatic)
~2930, ~2850	Strong	C-H stretch (aliphatic)
~2240	Medium	C≡N stretch (nitrile)
~1610, ~1510	Strong	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (aryl ether)
~1180	Medium	C-O stretch (tertiary alcohol)
~830	Strong	C-H out-of-plane bend (para-disubstituted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H NMR spectral data has been reported for 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol in CDCl₃. [2]

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
7.30	Doublet	2H	Ar-H (ortho to -CH(CN)-)
6.91	Doublet	2H	Ar-H (ortho to -OCH ₃)
3.81	Singlet	3H	-OCH ₃ (methoxy group)
3.75	Singlet	1H	-OH (hydroxyl group)
1.55	Multiplet	10H	Cyclohexyl protons

Experimental ¹³C NMR data is not explicitly provided in the searched literature. The following table presents predicted chemical shifts based on the structure of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol.

Chemical Shift (δ) ppm	Assignment
~159.5	Ar-C (quaternary, attached to -OCH ₃)
~129.0	Ar-CH (ortho to -CH(CN)-)
~127.5	Ar-C (quaternary, attached to -CH(CN)-)
~120.0	C≡N (nitrile)
~114.5	Ar-CH (ortho to -OCH ₃)
~73.0	C-OH (quaternary, cyclohexyl)
~55.5	-OCH ₃ (methoxy group)
~45.0	-CH(CN)-
~35.0, ~25.5, ~21.5	Cyclohexyl carbons

Mass Spectrometry (MS)

While experimental mass spectra were not found, predicted m/z values for common adducts of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol are available and are highly useful for interpretation of mass spectrometry data.[\[8\]](#)

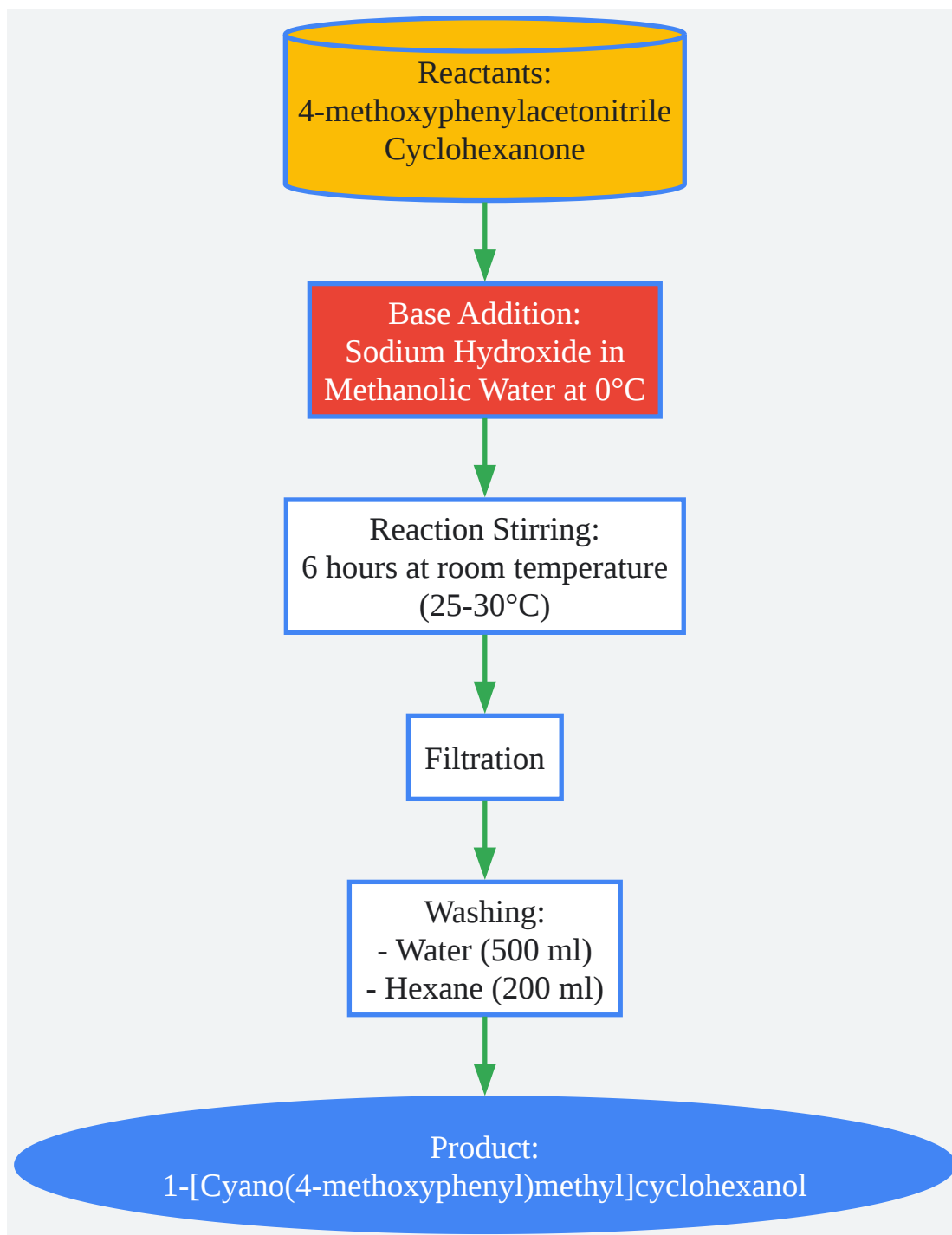
Adduct Ion	Predicted m/z
[M+H] ⁺	246.14887
[M+Na] ⁺	268.13081
[M+K] ⁺	284.10475
[M+NH ₄] ⁺	263.17541
[M-H] ⁻	244.13431
[M+HCOO] ⁻	290.13979

Experimental Protocols

The following are detailed methodologies for the key experiments related to the synthesis and spectroscopic analysis of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol.

Synthesis

A common synthesis protocol involves the condensation of 4-methoxyphenylacetonitrile with cyclohexanone in the presence of a base.[\[1\]](#)[\[2\]](#)



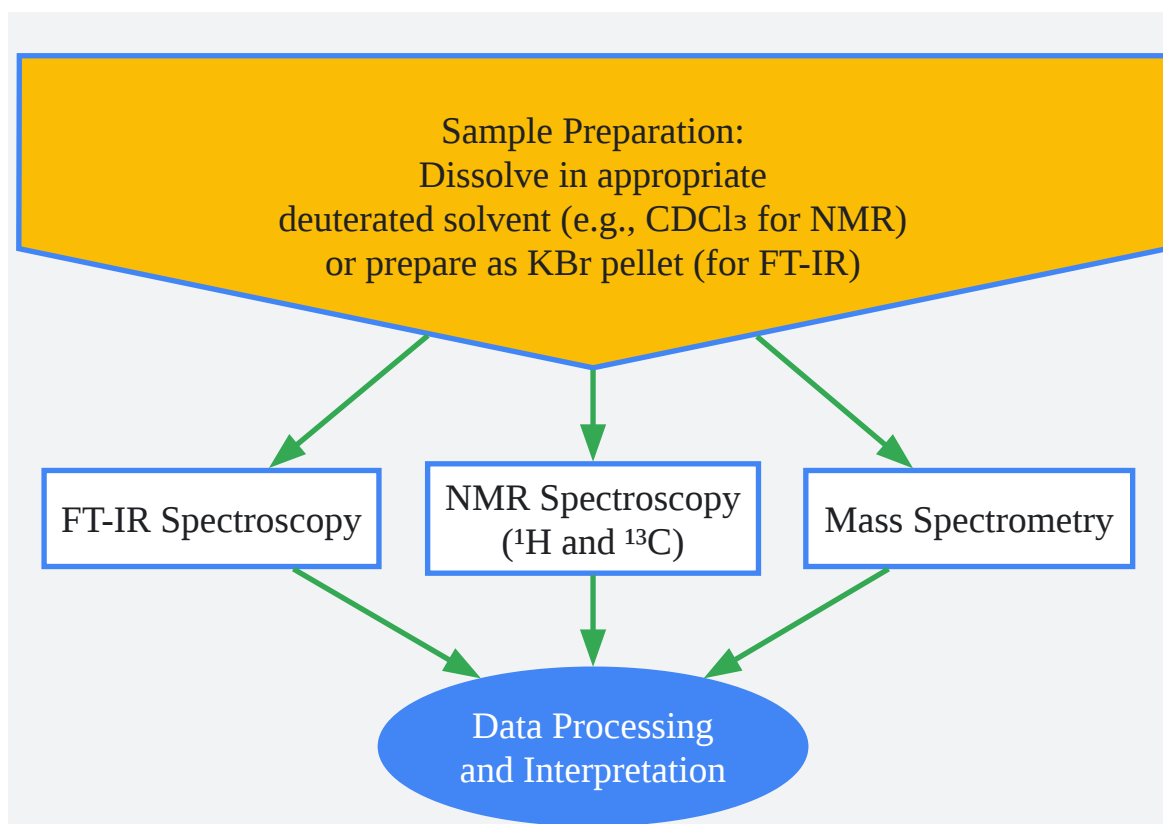
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Caption: Workflow for the synthesis of the target compound.

Procedure:

- A solution of sodium hydroxide (20 g, 0.5 mol) in methanolic water is prepared and cooled to 0 °C with magnetic stirring.[1]
- A mixture of 4-methoxyphenyl acetonitrile (50 g, 0.340 mol) is added.[1]
- Cyclohexanone (49.9 g, 0.515 mol) dissolved in methanol is added slowly.[1]
- Tetrabutyl ammonium hydrogen sulfate (5g) is added as a phase-transfer catalyst.[1]
- The reaction mixture is stirred for 6 hours at room temperature (25–30 °C).[1]
- The resulting solid is filtered.[1]
- The residue is thoroughly washed with water (500 ml) and hexane (200 ml) to yield the final product.[1]

Spectroscopic Analysis Workflow



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